Cbz-Pyr-His-Pro-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

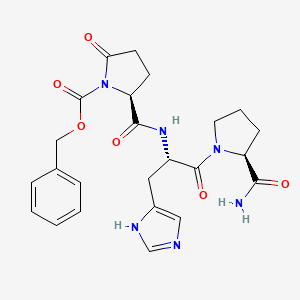

Cbz-Pyr-His-Pro-NH2 is a synthetic peptide compound that includes a carboxybenzyl (Cbz) protecting group, pyrrole (Pyr), histidine (His), and proline (Pro) with an amide (NH2) group at the end. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Pyr-His-Pro-NH2 typically involves the stepwise coupling of amino acids using protecting groups to prevent unwanted side reactions. The carboxybenzyl (Cbz) group is commonly used to protect the amino group of histidine during the synthesis. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: Attach the first amino acid (Proline) to a solid resin.

Step 2: Deprotect the amino group of Proline.

Step 3: Couple the next amino acid (Histidine) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Step 4: Repeat the deprotection and coupling steps for Pyrrole and Cbz-protected Histidine.

Step 5: Cleave the peptide from the resin and remove the protecting groups using catalytic hydrogenation (Pd-C, H2).

-

Solution-Phase Synthesis

Step 1: Protect the amino group of Histidine with the Cbz group.

Step 2: Couple the protected Histidine with Proline using a coupling reagent like DCC.

Step 3: Add Pyrrole to the dipeptide using similar coupling conditions.

Step 4: Remove the Cbz protecting group using catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Cbz-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Pd-C, sodium borohydride (NaBH4)

Substitution: NaOCH3, methanesulfonyl chloride (MsCl)

Major Products

Oxidation: Oxidized derivatives of the peptide.

Reduction: Deprotected peptide with free amino groups.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-Pyr-His-Pro-NH2 has various applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and as a model compound for studying peptide reactions.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Potential therapeutic applications due to its stability and bioactivity.

Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Cbz-Pyr-His-Pro-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability during synthesis, while the peptide sequence (Pyr-His-Pro) can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Cbz-Gly-His-Pro-NH2: Similar structure but with glycine instead of pyrrole.

Cbz-Pyr-His-Ala-NH2: Similar structure but with alanine instead of proline.

Uniqueness

Cbz-Pyr-His-Pro-NH2 is unique due to the presence of the pyrrole group, which can provide additional reactivity and binding properties compared to other similar peptides.

Q & A

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Cbz-Pyr-His-Pro-NH2 across studies?

Methodological Answer:

- Conduct a systematic review of variables: compare peptide purity, assay conditions (pH, temperature), and cell line authenticity.

- Replicate conflicting studies using standardized materials (e.g., from a centralized repository) and blinded analysis to minimize bias .

- Perform meta-analyses to identify trends in potency or selectivity linked to structural modifications (e.g., Pro-NH2 vs. free carboxylate analogs) .

Q. What advanced techniques are suitable for identifying molecular targets of this compound in complex biological systems?

Methodological Answer:

- Use chemoproteomics approaches, such as thermal proteome profiling (TPP) or CETSA (Cellular Thermal Shift Assay), to identify target proteins stabilized by ligand binding .

- Couple activity-based protein profiling (ABPP) with clickable probes derived from this compound for target capture and LC-MS/MS identification .

- Validate targets via CRISPR knockout or siRNA silencing followed by functional rescue experiments .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., His → Ala, Pro → Hyp) and test them in parallel using high-throughput screening platforms.

- Apply computational tools (e.g., molecular docking or MD simulations) to correlate activity with conformational flexibility or binding pocket interactions .

- Use circular dichroism (CD) or NMR to analyze secondary structure changes induced by modifications .

Q. What statistical frameworks are recommended for validating data reproducibility in this compound studies?

Methodological Answer:

- Implement Bayesian statistics to quantify uncertainty in dose-response relationships or IC50 values.

- Use the RSD (relative standard deviation) metric for intra- and inter-lab reproducibility assessments .

- Share raw datasets (e.g., mass spectra, chromatograms) in public repositories like ProteomeXchange or Zenodo to enable independent validation .

Q. How can bioinformatics tools enhance the interpretation of omics data linked to this compound mechanisms?

Methodological Answer:

- Perform pathway enrichment analysis (e.g., via DAVID or Metascape) on proteomics/transcriptomics data to identify affected biological processes.

- Integrate network pharmacology models to predict off-target effects or synergistic interactions .

- Validate predictions using CRISPR-Cas9 screens or phosphoproteomics .

Q. What strategies mitigate peptide degradation during in vivo studies of this compound?

Methodological Answer:

- Formulate the peptide with stabilizers (e.g., cyclodextrins or PEGylation) to enhance plasma stability.

- Use PK/PD modeling to optimize dosing intervals and minimize proteolytic cleavage .

- Monitor degradation products via longitudinal LC-MS/MS analysis of serum samples .

Q. Methodological Notes

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental sections, including detailed synthetic protocols and characterization data in Supporting Information .

- Ethical Standards : Adhere to NIH preclinical checklists for animal/cell-based studies, ensuring transparency in sample sizes and statistical methods .

- Visualization : Use color-coded figures for SAR or pathway analyses, avoiding excessive chemical structures in graphical abstracts .

Properties

CAS No. |

42533-70-0 |

|---|---|

Molecular Formula |

C24H28N6O6 |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C24H28N6O6/c25-21(32)18-7-4-10-29(18)23(34)17(11-16-12-26-14-27-16)28-22(33)19-8-9-20(31)30(19)24(35)36-13-15-5-2-1-3-6-15/h1-3,5-6,12,14,17-19H,4,7-11,13H2,(H2,25,32)(H,26,27)(H,28,33)/t17-,18-,19-/m0/s1 |

InChI Key |

VVZBDIKHLRQTLN-FHWLQOOXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.